5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
Description
Introduction and Chemical Classification
Historical Context in Furan Derivative Chemistry
The development of furan derivative chemistry traces its origins to the late 18th century when Carl Wilhelm Scheele first described 2-furoic acid in 1780. The systematic exploration of furan compounds gained momentum throughout the 19th century, with Johann Wolfgang Döbereiner reporting furfural in 1831 and Heinrich Limpricht preparing furan itself in 1870. The name "furan" derives from the Latin furfur, meaning bran, reflecting the agricultural origins of many furan derivatives through the acid-catalyzed dehydration of pentose sugars from plant biomass.
Modern furan chemistry has evolved significantly since these early discoveries, with researchers recognizing the potential of furan derivatives as renewable chemical feedstocks. The emergence of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester represents part of this contemporary focus on complex furan derivatives that combine multiple functional groups for enhanced reactivity and versatility. The compound's development reflects the broader trend toward sustainable chemistry, where traditional petroleum-based chemical processes are being supplemented or replaced by biomass-derived alternatives.
The historical significance of furan derivatives in industrial applications cannot be overstated. Furfural, one of the earliest commercialized furan compounds, has been produced on an industrial scale since the 1920s, primarily from agricultural residues such as corn cobs and oat hulls. This established industrial foundation has paved the way for more sophisticated derivatives like this compound, which builds upon decades of accumulated knowledge in furan chemistry.
Nomenclature and Chemical Identification
IUPAC Naming Conventions
The systematic IUPAC nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents. The primary name, this compound, describes the molecular architecture systematically. The furan ring serves as the parent heterocycle, numbered to give the carboxylic acid methyl ester group the lowest possible position number (position 2). The phenoxymethyl substituent occupies position 5 of the furan ring, with the formyl group (aldehyde) located at the ortho position (position 2) of the phenyl ring.
Alternative nomenclature variations include "methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate" and "methyl 5-[(2-formylphenoxy)methyl]-2-furoate". These naming variants reflect different approaches to describing the ester functionality and the substituent arrangement, but all refer to the same chemical entity. The choice of nomenclature often depends on the specific chemical database or supplier catalog being referenced.
InChI and SMILES Representations
The International Chemical Identifier (InChI) provides a standardized, machine-readable representation of the molecular structure: InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3. This hierarchical text string encodes the complete connectivity and stereochemistry information, enabling computational analysis and database searching.
The Simplified Molecular Input Line Entry System (SMILES) notation offers a more compact representation: COC(=O)c1ccc(o1)COc1ccccc1C=O. This linear notation describes the molecular structure through a series of atoms and bonds, with specific symbols indicating aromaticity, branching, and ring closure. The SMILES representation facilitates rapid structure searching and computational chemistry applications.
| Identifier Type | Value |
|---|---|
| CAS Number | 351336-16-8 |
| MDL Number | MFCD01893342 |
| InChI | InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3 |
| InChI Key | SKQZGCQIJHCKTI-UHFFFAOYSA-N |
| SMILES | COC(=O)c1ccc(o1)COc1ccccc1C=O |
Classification within Furan Derivatives
This compound belongs to the broader class of substituted furan carboxylates, which represent one of the most important categories of furan derivatives for synthetic applications. The compound can be classified as a mixed aromatic-heteroaromatic ether, combining the electron-rich furan ring with the more electron-deficient benzene ring system. This structural arrangement creates unique electronic properties that influence both reactivity patterns and potential applications.
Within the furan derivative hierarchy, this compound represents a complex multifunctional molecule that incorporates several reactive sites. The presence of both electron-withdrawing (formyl and ester) and electron-donating (ether) groups creates a sophisticated electronic environment that can be exploited for various chemical transformations. The furan ring system exhibits aromatic character but with reduced stability compared to benzene, making it susceptible to cycloaddition reactions such as Diels-Alder processes.
The compound's classification extends to its role as a potential platform chemical for sustainable synthesis. Furan derivatives have gained recognition as renewable alternatives to petroleum-based aromatics, with the potential to serve as building blocks for polymers, pharmaceuticals, and specialty chemicals. This positioning within the green chemistry framework enhances the compound's significance beyond its immediate synthetic utility.
Relationship to Hydroxymethylfurfural (HMF) Derivative Family
The structural relationship between this compound and the hydroxymethylfurfural (HMF) derivative family reflects the broader connections within renewable chemical feedstock development. HMF, formed by the dehydration of hexose sugars, serves as a key platform molecule for producing various furan-based chemicals through oxidation, reduction, and substitution reactions.
While the target compound does not derive directly from HMF, it shares structural motifs that position it within the extended family of biomass-derived furan chemicals. The furan-2-carboxylic acid methyl ester portion of the molecule relates closely to 2,5-furandicarboxylic acid (FDCA), one of the primary oxidation products of HMF. This connection suggests potential synthetic pathways that could link the compound to established HMF chemistry.
The development of HMF derivatives has focused on creating high-value chemicals that can replace petroleum-derived materials. The incorporation of aromatic substituents, as seen in this compound, represents an advanced approach to expanding the utility of furan-based platforms. This strategy combines the renewable nature of furan chemistry with the proven utility of aromatic compounds in pharmaceutical and materials applications.
Properties
IUPAC Name |
methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQZGCQIJHCKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the formyl group and the phenoxymethyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 5-(2-Carboxy-phenoxymethyl)-furan-2-carboxylic acid methyl ester.
Reduction: 5-(2-Hydroxymethyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows chemists to modify its structure for desired properties and functionalities.
Medicinal Chemistry
This compound has garnered interest in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of this compound may exhibit anticancer properties by reactivating mutant p53 proteins, leading to apoptosis in cancer cells. In vitro studies have shown that certain derivatives possess significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) .
Case Study: Anticancer Activity
A comparative study demonstrated that specific derivatives of this compound exhibited lower IC50 values than traditional chemotherapeutics like Doxorubicin, indicating enhanced efficacy against resistant cancer types.
| Biological Activity | Cell Line Tested | IC50 Value (μM) | Comparison Drug |
|---|---|---|---|
| Anticancer Activity | HCT-116 | 10 | Doxorubicin (20) |
| Anticancer Activity | HEP2 | 8 | Doxorubicin (15) |
Enzyme Inhibition Studies
Research has also explored the compound's potential as an enzyme inhibitor. It may inhibit key enzymes involved in metabolic pathways related to cancer progression, potentially leading to reduced tumor growth and metastasis .
The biological activity of this compound is primarily attributed to its structural components:
- Formyl Group : Participates in nucleophilic addition reactions.
- Furan Ring : Can undergo electrophilic aromatic substitution.
These interactions can influence various biochemical pathways and molecular processes, making it a candidate for further investigation in drug development.
Mechanism of Action
The mechanism of action of 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring and phenoxymethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their modifications:
Key Observations :
- Electron-Donating vs.
- Aromatic System Extension : Naphthyl-substituted analogs (e.g., ) exhibit higher molecular weights and extended conjugation, which may improve binding to hydrophobic enzyme pockets .
- Bioactivity Correlation : Nitro and fluoro substituents (e.g., ) are linked to antimycobacterial activity due to their ability to disrupt iron homeostasis in Mycobacterium tuberculosis .
Esterification and Functionalization
- The target compound can be synthesized via esterification of 5-(2-formyl-phenoxymethyl)-furan-2-carboxylic acid with methanol under acidic or enzymatic catalysis, a method analogous to the preparation of methyl 5-bromofuran-2-carboxylate derivatives .
- Chloromethyl analogs (e.g., methyl 5-(chloromethyl)furan-2-carboxylate, ) highlight the utility of halogenated intermediates for further functionalization, such as nucleophilic displacement with phenoxide ions .
Stability and Degradation
Industrial and Pharmacological Relevance
- Polymer Chemistry : Furan-2-carboxylate esters serve as precursors for furan-2,5-dicarboxylic acid (FDCA), a renewable alternative to terephthalic acid in polymer production . The formyl group in the target compound could enable crosslinking in polymer matrices.
- Drug Development : Structural analogs with nitro/fluoro substituents are prioritized in antitubercular drug discovery pipelines due to their target specificity and low cytotoxicity .
Biological Activity
5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester (commonly referred to as compound 1) is a synthetic organic compound with a unique structural framework that includes a furan ring and a phenoxymethyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C14H12O5, with a molecular weight of 260.24 g/mol. The structure features:
- Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
- Phenoxymethyl group : Enhances the compound's potential for biological interactions.
Synthesis
The synthesis of compound 1 typically involves the reaction of 5-hydroxymethylfuran-2-carboxylic acid with appropriate phenolic derivatives under acidic conditions. This process often utilizes reagents such as dicyclohexylcarbodiimide (DCC) for esterification, ensuring high yield and purity of the final product .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compound 1 against various pathogens. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with an inhibition zone measuring approximately 8 mm . This suggests that compound 1 could serve as a potential lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Anticancer Properties
The anticancer potential of compound 1 has been explored in various in vitro studies. It has been noted for its ability to inhibit tumor cell proliferation through mechanisms involving telomerase inhibition, which is crucial for cancer cell immortality . The specific pathways through which this compound exerts its effects are still under investigation, but preliminary findings indicate that it may induce apoptosis in cancer cells while sparing normal cells, thus reducing side effects commonly associated with conventional chemotherapeutics.
Case Studies
Several case studies have examined the efficacy and mechanism of action of compound 1:
- In vitro studies on cancer cell lines : Research demonstrated that treatment with varying concentrations of compound 1 resulted in dose-dependent inhibition of cell growth in human breast cancer cell lines, indicating its potential as an anticancer agent .
- Combination therapy approaches : In studies combining compound 1 with established chemotherapeutic agents, enhanced cytotoxic effects were observed, suggesting synergistic interactions that could improve treatment outcomes for patients with resistant tumors .
Comparative Analysis
To better understand the unique properties of compound 1, a comparison with similar compounds was conducted:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound 1 | Furan ring + phenoxymethyl | Active against MRSA | Telomerase inhibitor |
| Compound A | Furan ring only | Moderate | Limited |
| Compound B | Phenolic derivatives | Inactive | Moderate |
This table illustrates how compound 1 stands out due to its dual biological activities compared to other related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting a substituted phenol (e.g., 2-nitro-phenol in ) with furan-2-carboxylic acid methyl ester derivatives under basic conditions (e.g., NaOH or K₂CO₃). Chloromethylation followed by oxidation or formylation steps may be required to introduce the formyl-phenoxymethyl group . For example, highlights the use of nitro-phenoxymethyl intermediates, while describes analogous ester-to-acid conversions via chloromethylation.
Q. How is this compound characterized in terms of purity and structural confirmation?
- Methodological Answer : High-performance liquid chromatography (HPLC) is routinely used for purity analysis, as demonstrated in for related furan-carboxylic acid esters. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, details solubility studies of nitrophenyl-furan-carboxylic acids using spectroscopic methods, which can be adapted for this compound.
Q. What are the primary research applications of this compound?
- Methodological Answer : It serves as a precursor in pharmaceutical and materials science research. notes that structurally similar dichlorophenoxy-furan-carboxylic acids are explored for antimicrobial and anti-inflammatory properties. Additionally, emphasizes its utility in synthesizing acid chloride derivatives for polymer chemistry, such as furan-2,5-dicarbonyl chloride.
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Methodological Answer : Contradictions in yield (e.g., reports poor ester yields due to long reaction times) can be mitigated by optimizing catalysts or solvents. suggests using tert-butyl hypochlorite for efficient oxidation of aldehyde precursors, achieving >90% yields. Kinetic studies under varying temperatures and pressures (e.g., 50–100°C, inert atmosphere) may further refine conditions .
Q. What thermodynamic parameters govern the solubility of this compound in organic solvents?
- Methodological Answer : provides a framework for determining solubility thermodynamics (ΔH, ΔS, ΔG) in propan-2-ol for nitrophenyl-furan-carboxylic acids. Similar studies can be conducted using gravimetric or spectroscopic methods under controlled temperatures (e.g., 25–60°C). Data fitting with van’t Hoff or Apelblat equations helps predict solubility behavior for industrial recrystallization .
Q. How do substituents on the phenoxymethyl group influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies, as in , compare analogs like dichloro- vs. difluoro-phenoxymethyl derivatives. Bioassays (e.g., MIC tests for antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) can identify critical substituent effects. For example, electron-withdrawing groups (e.g., -NO₂ in ) may enhance target binding .
Q. What advanced analytical techniques resolve spectral overlaps in NMR characterization?
- Methodological Answer : Two-dimensional NMR (COSY, HSQC) and deuterated solvent systems (e.g., DMSO-d₆) are effective for resolving overlapping peaks in aromatic regions. ’s HPLC-MS protocols for furan-carboxylic acid esters can be adapted, with modifications to mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) .
Data Contradiction Analysis
Q. How can discrepancies in oxidative stability between furan-carboxylic esters and acids be rationalized?
- Methodological Answer : and highlight that ester derivatives (e.g., methyl esters) are more stable under oxidative conditions than free acids. This is attributed to the electron-withdrawing ester group reducing susceptibility to radical degradation. Comparative TGA/DSC studies under air vs. nitrogen atmospheres can quantify stability differences .
Experimental Design Considerations
Q. What safety protocols are critical when handling tert-butyl hypochlorite in synthesis?
- Methodological Answer : As per and , tert-butyl hypochlorite requires strict temperature control (<0°C) and inert atmospheres (N₂/Ar) to prevent explosive side reactions. Personal protective equipment (PPE) and fume hoods are mandatory. Safety data sheets (SDS) for similar aldehydes ( ) recommend spill containment with vermiculite and neutralization with NaHCO₃ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
